molecular formula C9H21NO3 B050297 Triethylmethylammonium methyl carbonate CAS No. 113840-08-7

Triethylmethylammonium methyl carbonate

Cat. No. B050297
Key on ui cas rn: 113840-08-7
M. Wt: 191.27 g/mol
InChI Key: VTQIDJHZYPEFBP-UHFFFAOYSA-M
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Patent
US06914768B2

Procedure details

Next, triethylamine and dimethyl carbonate were mixed with methanol as a solvent in a molar ratio of triethylamine/dimethyl carbonate=1/1.5, heated under a pressure of 1.5 MPa and at a temperature of 135° C. for 15 hours to carry out quaternarization until a conversion of 99.9% is achieved to obtain a reaction solution of triethylmethylammonium methylcarbonate. The conversion was measured by gas chromatography.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
triethylamine dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[C:8](=[O:13])([O:11]C)[O:9][CH3:10].[CH2:14](N(CC)CC)C.C(=O)(OC)OC>CO>[CH3:10][O:9][C:8](=[O:11])[O-:13].[CH2:1]([N+:3]([CH2:6][CH3:7])([CH2:4][CH3:5])[CH3:14])[CH3:2] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
triethylamine dimethyl carbonate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC.C(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
135 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC([O-])=O.C(C)[N+](C)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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